BenchChemオンラインストアへようこそ!

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

NNMT inhibition Bisubstrate inhibitor Binding affinity

Secure Compound 5g, the annotated bisubstrate NNMT inhibitor. With a defined Ki of 140 nM and IC₅₀ of 210 nM (BindingDB), it outperforms substrate-analog JBSNF-000088 (IC₅₀=1.8 µM) and structural analog Compound 5b (Ki=650 nM). This dual-pocket engagement mechanism ensures reproducible target validation and assay harmonization. Available for R&D as a calibrated positive control.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 145222-01-1
Cat. No. B3597854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
CAS145222-01-1
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H17N3O2/c21-16(14-4-3-9-18-12-14)19-15-7-5-13(6-8-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21)
InChIKeyUZRFNKKKJOFJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide (CAS 145222-01-1) – Procurement-Ready Biochemical and Pharmacological Baseline for NNMT Inhibitor Sourcing


N-[4-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide (CAS 145222-01-1), also referred to as N-[4-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide, is a synthetic small-molecule bisubstrate inhibitor of human nicotinamide N-methyltransferase (NNMT) disclosed in patent US20250017936 as Compound 5g [1]. Featuring a pyridine-3-carboxamide core linked via an amide bond to a phenyl ring bearing a pyrrolidine-1-carbonyl substituent, this compound (C₁₇H₁₇N₃O₂, MW 295.34) occupies both the nicotinamide substrate and S-adenosyl-L-methionine (SAM) cofactor binding pockets of NNMT [2]. The compound has been characterized in biochemical assays using full-length recombinant human NNMT, yielding a binding inhibition constant (Ki) of 140 nM and a functional IC₅₀ of 210 nM under standardized conditions [1]. Its membership in the bisubstrate inhibitor class distinguishes it mechanistically from substrate-analog NNMT inhibitors, offering a defined pharmacological profile for research programs targeting NNMT in oncology, metabolic disease, and neurodegeneration.

Why Generic NNMT Inhibitor Substitution Fails – Procurement Risks When Replacing N-[4-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide (CAS 145222-01-1)


NNMT inhibitors are not functionally interchangeable. Substrate-analog inhibitors such as JBSNF-000088 (6-methoxynicotinamide, IC₅₀ = 1.8 µM for human NNMT) bind only the nicotinamide pocket, leaving the SAM cofactor site unoccupied, which limits their inhibitory efficiency and renders them sensitive to intracellular SAM concentration fluctuations [1]. In contrast, bisubstrate inhibitors like N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide simultaneously engage both the nicotinamide and SAM binding domains, conferring a distinct inhibition mode and potency profile that cannot be replicated by simple nicotinamide analogs [2]. Within the bisubstrate series itself, potency varies dramatically: Compound 5g (target) exhibits Ki = 140 nM, whereas close structural analog Compound 5b shows Ki = 650 nM (a 4.6-fold potency drop) under identical assay conditions, demonstrating that seemingly minor structural modifications within the same patent family produce quantitatively significant differences in target engagement [3]. Substituting the target compound with a different NNMT inhibitor without verifying matched potency, mechanism, and assay context risks introducing uncontrolled variables that compromise experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence – N-[4-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide vs. In-Class NNMT Inhibitor Alternatives


Binding Affinity (Ki) Head-to-Head: Compound 5g Demonstrates Superior Target Engagement vs. Structurally Close Bisubstrate Analogs

Under identical biochemical conditions (full-length recombinant human NNMT expressed in E. coli BL21(DE3), pre-incubated with inhibitor prior to nicotinamide substrate addition), Compound 5g (N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide, CAS 145222-01-1) displays a Ki of 140 nM [1]. This represents a 4.6-fold improvement in binding affinity over Compound 5b (Ki = 650 nM) [2] and a 15.7-fold improvement over Compound 5i (Ki = 2,200 nM) [3] from the same US20250017936 patent series. The quantitative differentiation arises from the para-substitution pattern of the pyrrolidine-1-carbonyl group on the central phenyl ring, which optimizes the spatial orientation of the amide linkage for simultaneous engagement of both NNMT substrate pockets.

NNMT inhibition Bisubstrate inhibitor Binding affinity Structure-activity relationship Enzyme kinetics

Functional Enzyme Inhibition (IC₅₀): Compound 5g Occupies a Defined Potency Tier Distinct from Both Weaker and Ultra-Potent Series Members

In functional NNMT inhibition assays monitoring 1-methyl-nicotinamide formation (full-length recombinant human NNMT, nicotinamide substrate, 30-min pre-incubation), Compound 5g yields an IC₅₀ of 210 nM [1]. This places it in an intermediate potency tier within the bisubstrate series: it is approximately 2-fold less potent than the most active series member Compound 5c (IC₅₀ = 110 nM) [2], yet 2-fold more potent than Compound 5u (IC₅₀ = 420 nM) [3] and 20-fold more potent than ultra-weak analog Compound 5i (Ki = 2,200 nM, functional IC₅₀ not reported but inferred ≤ Ki). This defined potency position makes Compound 5g suitable as a reference inhibitor for SAR studies where extreme potency is not required but reliable, reproducible biochemical activity is essential.

IC50 comparison Enzymatic assay NNMT functional inhibition Bisubstrate inhibitor potency Lead optimization

Mechanistic Differentiation: Bisubstrate Binding Mode Provides Potency Advantage Over Substrate-Analog NNMT Inhibitors

Compound 5g (IC₅₀ = 210 nM, Ki = 140 nM) belongs to the bisubstrate inhibitor class that simultaneously occupies both the nicotinamide substrate pocket and the SAM cofactor binding site of NNMT [1]. This dual-site engagement confers an 8.6-fold potency advantage over the widely used substrate-analog inhibitor JBSNF-000088 (6-methoxynicotinamide), which exhibits an IC₅₀ of 1.8 µM for human NNMT by binding only the nicotinamide pocket [2]. The bisubstrate design strategy, as disclosed in patent US20250017936, was explicitly developed to overcome the potency limitations of single-site NNMT inhibitors by covalently linking a nicotinamide mimic to a cofactor mimic, thereby achieving simultaneous targeting of both substrate and cofactor binding domains [1]. This mechanistic distinction is critical: substrate-analog inhibitors remain vulnerable to competition from endogenous nicotinamide and SAM, whereas bisubstrate inhibitors benefit from the additive binding energy of dual-site recognition.

Bisubstrate inhibitor mechanism Substrate-analog inhibitor NNMT active site SAM cofactor binding Inhibitor design strategy

Multi-Endpoint Biochemical Characterization: Compound 5g Provides Both Ki and IC₅₀ Data Under Matched Conditions, Enhancing Assay Qualification Confidence

Compound 5g is one of the few bisubstrate NNMT inhibitors for which both equilibrium binding affinity (Ki = 140 nM) and functional inhibition (IC₅₀ = 210 nM) have been determined under matched experimental conditions (full-length recombinant human NNMT, E. coli BL21(DE3) expression, nicotinamide substrate) [1]. The Ki/IC₅₀ ratio of 0.67 indicates that the inhibitor operates under conditions where the IC₅₀ value closely approximates the true binding affinity, consistent with non-competitive or tight-binding inhibition kinetics relative to nicotinamide. This dual characterization is not universally available for comparator compounds: for example, Compound 5c (IC₅₀ = 110 nM) lacks a publicly reported Ki [2], and Compound 5i reports only Ki (2,200 nM) without a corresponding IC₅₀ [3]. The availability of both parameters for Compound 5g enables more rigorous enzymatic mechanism interpretation and facilitates cross-study normalization.

Enzyme kinetics Ki determination IC50 measurement Assay validation Biochemical characterization

Class-Level Selectivity Profile: Bisubstrate NNMT Inhibitors Demonstrate Defined Selectivity Over Closely Related Methyltransferases

The bisubstrate inhibitor class to which Compound 5g belongs has been characterized for selectivity across the methyltransferase family. Structure-activity relationship studies on structurally related bisubstrate NNMT inhibitors demonstrate that dual substrate-cofactor engagement confers selectivity for NNMT over closely related methyltransferases including PNMT (phenylethanolamine N-methyltransferase) and NTMT1 (protein N-terminal methyltransferase 1) [1]. Representative optimized bisubstrate inhibitors from this structural class, such as II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM), display over 5,000-fold selectivity for NNMT over related methyltransferases [1]. While compound-specific selectivity data for Compound 5g itself is not publicly available, its membership in the bisubstrate chemotype predicts a selectivity profile qualitatively distinct from substrate-analog inhibitors such as JBSNF-000088, for which NNMT selectivity over other methyltransferases has not been systematically reported at comparable depth [2]. This class-level inference supports the use of Compound 5g in experiments where NNMT-specific inhibition is required.

Methyltransferase selectivity NNMT specificity Bisubstrate inhibitor selectivity Chemical proteomics Off-target profiling

Optimal Research and Procurement Application Scenarios for N-[4-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide (CAS 145222-01-1)


NNMT Biochemical Screening and Dose-Response Studies Requiring Defined Intermediate Potency

Compound 5g (IC₅₀ = 210 nM, Ki = 140 nM) is ideally suited for biochemical NNMT inhibition assays where an intermediate potency tool compound is required to establish robust dose-response curves without complete target saturation. Its defined potency tier—between ultra-potent analogs (Compound 5c, IC₅₀ = 110 nM) and weaker series members (Compound 5u, IC₅₀ = 420 nM)—allows researchers to benchmark assay sensitivity and validate screening window parameters [1]. The availability of paired Ki and IC₅₀ data under matched conditions further supports rigorous enzyme kinetics modeling and inhibitor modality determination without requiring additional in-house characterization [2].

Structure-Activity Relationship (SAR) Studies Within the Bisubstrate NNMT Inhibitor Chemotype

The para-substituted pyrrolidine-1-carbonyl phenyl scaffold of Compound 5g represents a defined SAR anchor point within the US20250017936 patent series. Its 4.6-fold Ki advantage over the meta/ortho analog Compound 5b (Ki = 650 nM) provides a quantifiable reference for the impact of phenyl ring substitution geometry on NNMT binding affinity [1]. Researchers expanding this chemotype can use Compound 5g as a benchmark for evaluating the potency contribution of linker modifications between the nicotinamide-mimetic and SAM-mimetic moieties, enabling systematic optimization campaigns informed by experimentally validated baseline activity [2].

Comparative NNMT Inhibitor Profiling for Target Engagement and Selectivity Assessment

When designing experiments to compare NNMT inhibition mechanisms, Compound 5g serves as a representative bisubstrate inhibitor that can be directly contrasted with substrate-analog inhibitors such as JBSNF-000088 (IC₅₀ = 1.8 µM). The 8.6-fold potency differential between these mechanistically distinct classes provides a measurable readout for evaluating the contribution of SAM-site co-engagement to overall NNMT inhibition efficiency [1]. This comparative framework is valuable for laboratories establishing NNMT-targeted screening cascades or validating the pharmacological relevance of bisubstrate vs. single-site inhibition strategies [2].

Reference Standard for Bisubstrate NNMT Inhibitor Procurement and Assay Quality Control

Compound 5g (CAS 145222-01-1) is uniquely positioned as a procurement reference standard due to its comprehensive public-domain biochemical annotation. It is one of the few NNMT bisubstrate inhibitors with both Ki (140 nM) and IC₅₀ (210 nM) deposited in BindingDB under documented assay conditions, making it suitable as a positive control for inter-laboratory assay harmonization and compound quality verification [1]. Procurement of this compound with verified identity (CAS registry, IUPAC name, molecular formula C₁₇H₁₇N₃O₂) ensures batch-to-batch consistency for multi-year research programs requiring reproducible NNMT inhibitory activity [2].

Quote Request

Request a Quote for N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.